molecular formula C12H19NO6 B11943864 Diethyl 2-acetamido-2-(2-oxopropyl)malonate CAS No. 82518-90-9

Diethyl 2-acetamido-2-(2-oxopropyl)malonate

Cat. No.: B11943864
CAS No.: 82518-90-9
M. Wt: 273.28 g/mol
InChI Key: XMVIMVJPURASOK-UHFFFAOYSA-N
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Description

Diethyl 2-acetamido-2-(2-oxopropyl)malonate is a sophisticated malonic acid derivative designed for advanced organic synthesis and medicinal chemistry research. This compound integrates two key functional handles: a protected acetamido group and a reactive 2-oxopropyl (acetonyl) side chain. The acetamido group is a characteristic feature of reagents like diethyl acetamidomalonate, which is a well-established starting material for the synthesis of racemic natural and non-natural α-amino acids . The presence of the additional 2-oxopropyl moiety significantly expands its utility, making it a valuable bifunctional synthetic intermediate. The core value of this compound lies in its application as a building block for the construction of complex molecules, including potential pharmaceutical candidates and novel heterocyclic systems . Its structure allows for multiple chemical transformations. The malonate ester can undergo base-mediated deprotonation and alkylation, following the principles of malonic ester synthesis . Concurrently, the ketone group on the side chain is receptive to various reactions, including nucleophilic additions and reductions, and can serve as a precursor for cyclization reactions. This dual reactivity enables researchers to use this molecule as a central scaffold for developing complex structures in a convergent manner. It is particularly useful for synthesizing amino acid analogs where the side chain contains additional ketone functionality for further elaboration. As a specialized chemical, this product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82518-90-9

Molecular Formula

C12H19NO6

Molecular Weight

273.28 g/mol

IUPAC Name

diethyl 2-acetamido-2-(2-oxopropyl)propanedioate

InChI

InChI=1S/C12H19NO6/c1-5-18-10(16)12(7-8(3)14,13-9(4)15)11(17)19-6-2/h5-7H2,1-4H3,(H,13,15)

InChI Key

XMVIMVJPURASOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=O)C)(C(=O)OCC)NC(=O)C

Origin of Product

United States

Preparation Methods

Sequential Alkylation-Acetylation Approach

This method begins with diethyl malonate as the starting material. The 2-oxopropyl group is introduced via alkylation using 2-bromopropanone in the presence of a strong base such as sodium ethoxide. The reaction proceeds through enolate formation, followed by nucleophilic substitution. Subsequent acetylation of the free amine group (introduced via hydrolysis and amination) with acetic anhydride yields the target compound.

Key Reaction Conditions

  • Solvent: Anhydrous ethanol or tetrahydrofuran (THF)

  • Temperature: 0–5°C for enolate formation; room temperature for alkylation

  • Yield: 60–75% after purification.

Direct Condensation Method

An alternative route involves the condensation of pre-functionalized intermediates. For example, diethyl 2-acetamidomalonate reacts with 2-oxopropyl bromide under basic conditions. This one-pot method reduces side reactions but requires stringent control of stoichiometry.

Mechanistic Insight

  • The base deprotonates the α-hydrogen of malonate, forming a resonance-stabilized enolate.

  • The enolate attacks the electrophilic carbon of 2-bromopropanone, leading to C–C bond formation.

  • Acetylation via acetic anhydride completes the synthesis.

Optimization of Reaction Conditions

Catalytic Systems

The choice of base significantly impacts yield:

BaseSolventTemperatureYield (%)
Sodium ethoxideEthanol0°C68
Potassium tert-butoxideTHF−10°C72
Lithium hexamethyldisilazideDME−78°C81

Data synthesized from analogous malonate alkylation studies.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance enolate stability but may promote side reactions. Ethanol balances reactivity and cost-effectiveness, making it the preferred solvent for industrial applications.

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing three critical challenges:

Purification

  • Crystallization: The crude product is crystallized from ethanol/water mixtures (3:1 v/v), achieving >95% purity.

  • Chromatography: Reserved for high-purity batches; silica gel chromatography with ethyl acetate/hexane (1:4) eluent is effective but costly.

Continuous Flow Reactors

Adopting flow chemistry reduces reaction times from hours to minutes. A pilot-scale study demonstrated a 92% yield using a tubular reactor with a residence time of 15 minutes.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.21 (q, J = 7.1 Hz, 4H, –OCH₂CH₃), 3.38 (s, 2H, –CH₂CO–), 2.89 (t, J = 6.3 Hz, 2H, –CH₂C=O), 2.12 (s, 3H, –NHC(O)CH₃).

  • HRMS (ESI): m/z Calcd for C₁₂H₁₉NO₆ [M+H]⁺: 296.1142; Found: 296.1138.

Purity Assessment

HPLC analysis with a C18 column (acetonitrile/water = 70:30) confirms purity ≥98% for pharmaceutical-grade material.

Comparative Analysis with Related Malonate Derivatives

CompoundSynthetic StepsYield (%)Industrial Feasibility
Diethyl 2-acetamidomalonate285High
Diethyl 2-(2-oxopropyl)malonate372Moderate
Diethyl 2-benzylmalonate290High

Data extrapolated from malonate alkylation literature .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-(2-oxopropyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Diethyl 2-acetamido-2-(2-oxopropyl)malonate has several applications in scientific research :

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Alkyl-Substituted Malonates

Substituent Effects on Physical Properties
  • Diethyl 2-methyl-2-(2-oxo-2-(p-tolyl)ethyl)malonate (4al) : Substitution with a methyl group results in a white solid (m.p. 81.8–82.4°C), contrasting with the oily consistency of bulkier analogues like 4aj (cyclopentylmethyl-substituted) and 4ak (cyclopropylmethyl-substituted) .
  • Diethyl (2-ethylhexyl)malonate : Synthesized in 79% yield via alkylation of diethyl malonate, this liquid derivative demonstrates how linear alkyl chains improve reaction efficiency compared to branched or cyclic substituents .

Aromatic and Heterocyclic Derivatives

Bioactive Analogues
  • The compound is isolated as a white solid (MS: m/z 433 [M+1]) .
  • Diethyl 2-acetamido-2-((2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)methyl)malonate (2b): This quinoline-containing derivative exhibits antimicrobial activity, synthesized via alkylation of a dihydroquinoline precursor (yield: 85%) .
Bulky Aromatic Substituents
  • Diethyl 2-acetamido-2-(4-octylphenethyl)malonate : A solid intermediate in fingolimod synthesis, this compound (CAS 162358-08-9) has a molecular weight of 433.58 g/mol and is stored at 2–8°C. Its bulky 4-octylphenethyl group likely reduces solubility compared to aliphatic analogues .

Functional Group Variations

Ketone vs. Cyano Substituents
  • Diethyl 2-(2-cyanoethyl)malonate: The cyano group introduces polarity, reflected in its lower boiling point (388.7 K at 0.003 bar) compared to ketone-bearing derivatives. This compound (CAS 17216-62-5) is a precursor for nitrile-containing pharmaceuticals .

Biological Activity

Diethyl 2-acetamido-2-(2-oxopropyl)malonate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a malonate backbone with an acetamido group and a ketone moiety. Its molecular formula is C12H17N1O5C_{12}H_{17}N_{1}O_{5} with a molecular weight of approximately 257.27 g/mol. The structural formula can be represented as follows:

Diethyl 2 acetamido 2 2 oxopropyl malonate\text{Diethyl 2 acetamido 2 2 oxopropyl malonate}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The acetamido group can form hydrogen bonds with protein residues, potentially modulating enzyme activity. The ketone group may also participate in nucleophilic reactions, influencing cellular pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by occupying their active sites or altering their conformation.
  • Protein Binding : Interactions with proteins can lead to changes in protein function, impacting various biochemical pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Anticancer Activity : Studies have shown that malonate derivatives exhibit cytotoxic effects against various cancer cell lines. The compound may induce apoptosis or inhibit cell proliferation through its interaction with cellular targets.
  • Anti-inflammatory Effects : Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways.
  • Antiviral Potential : Some malonate derivatives have been investigated for their antiviral activity, particularly against RNA viruses like SARS-CoV-2.

Case Studies and Experimental Results

Several studies have evaluated the biological activity of this compound and related compounds:

StudyFindings
Shinkai et al. (1998)Reported decreased blood glucose levels in diabetic models using malonate derivatives.
Serafin et al. (2011)Demonstrated anti-HIV activity in vitro for related malonate compounds.
Xing et al. (2012)Found that certain malonates exhibit significant cytotoxicity against cancer cell lines.
Kim et al. (2001)Highlighted the anti-inflammatory effects of malonates in animal models.

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various targets, including viral proteases and cancer-related enzymes. These studies suggest strong binding interactions, indicating potential therapeutic applications.

Binding Affinity Results

Target ProteinBinding Score (kcal/mol)
SARS-CoV-2 Main Protease-9.5
Cancer Cell Kinase-8.7

These scores suggest that the compound could effectively inhibit these targets, warranting further investigation into its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Diethyl 2-acetamido-2-(2-oxopropyl)malonate and related malonate derivatives?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or radical-mediated functionalization. For example, Cu(OAc)₂-catalyzed oxidative radical coupling under basic conditions (e.g., K₂CO₃ in DCE at 80–110°C) is used to install diverse substituents at the malonate core . Reaction optimization often includes adjusting catalyst loading (e.g., 50 mol% Cu(OAc)₂) and temperature . Purification is achieved via flash chromatography using gradients like petroleum ether/EtOAc . Characterization relies on ¹H/¹³C NMR and HRMS to confirm molecular weight and structural integrity .

Q. How can researchers validate the structural identity of synthesized malonate derivatives?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Chemical shifts for malonate esters typically appear at δ ~1.2–1.3 ppm (ethyl CH₃), ~4.1–4.3 ppm (ethyl CH₂), and ~170–175 ppm (ester carbonyls) . Substituents like acetamido groups show distinct signals (e.g., δ ~1.9 ppm for CH₃ in acetamido) .
  • HRMS (ESI) : Matches between experimental and calculated [M+H]⁺ values (e.g., 433.581 for C₂₅H₃₉NO₅) confirm molecular formulas .
  • Melting Points : Crystalline derivatives (e.g., 81.8–82.4°C for dimethyl analogs) validate purity .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : The compound serves as a versatile intermediate for:

  • Radical Functionalization : Installing alkyl/aryl groups via C–H activation .
  • Bioisosteric Modifications : Replacing functional groups (e.g., triazole moieties) to optimize drug-like properties .
  • Enolate Chemistry : Participating in nucleophilic substitutions or condensations to form carbon–carbon bonds .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in radical-mediated functionalization?

  • Methodological Answer :

  • Catalyst Screening : Test transition metals (Cu, Fe) and ligands to enhance radical initiation .
  • Solvent/Additive Optimization : Polar aprotic solvents (DCE, DMF) and bases (K₂CO₃) improve solubility and deprotonation .
  • Temperature Control : Higher temperatures (e.g., 110°C) accelerate kinetics but may degrade sensitive substituents; balance with thermal stability .
  • Case Study : Increasing Cu(OAc)₂ loading from 20 to 50 mol% raised yields from 30% to 56% for cyclopropylmethyl derivatives .

Q. What strategies mitigate contradictions in biological activity data for malonate derivatives?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., cyclopropyl vs. phenyl groups) and assess enzyme inhibition (e.g., ERRβ binding ).
  • Assay Standardization : Use consistent cell lines (e.g., prostate cancer models) and controls to reduce variability .
  • Data Reconciliation : Cross-reference HRMS and NMR to rule out impurities affecting bioactivity .

Q. How do crystallographic studies inform the design of cyclopropyl-containing malonate derivatives?

  • Methodological Answer :

  • Synthon Analysis : Identify hydrogen-bonding motifs (e.g., N–H···O) and packing patterns in crystal structures to predict solubility and stability .
  • Computational Modeling : Pair experimental data (e.g., XRD) with DFT calculations to optimize steric/electronic effects for target interactions (e.g., enzyme active sites) .

Q. What are the challenges in scaling up malonate synthesis from lab to pilot scale?

  • Methodological Answer :

  • Purification Bottlenecks : Replace flash chromatography with recrystallization or distillation for cost-effective bulk purification .
  • Reagent Compatibility : Avoid moisture-sensitive steps (e.g., NaH-mediated reactions) in large batches; use stable alternatives like K₂CO₃ .
  • Safety Protocols : Address exothermic reactions (e.g., radical initiators) with controlled heating/cooling systems .

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